molecular formula C19H19FN4O B2739119 N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924824-18-0

N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2739119
CAS RN: 924824-18-0
M. Wt: 338.386
InChI Key: WGSHFCZVLSQZQG-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of heterocyclic compounds. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known that triazole derivatives exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition, also known as a Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, along with phenyl rings and a carboxamide group. The fluorophenyl and isopropylphenyl groups are likely to influence the compound’s properties and reactivity .


Chemical Reactions Analysis

As a triazole derivative, this compound might undergo reactions typical for this class of compounds. This could include reactions at the phenyl rings or the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxamide group might influence the compound’s solubility in water .

Scientific Research Applications

Antitumor Activity

The synthesis and structural characterization of triazole derivatives have shown significant antitumor activity against various cancer cell lines. For instance, triazole compounds synthesized through microwave-assisted methods have been evaluated for their in vivo analgesic potential, with several compounds showing potent analgesic effects in different assays. These findings highlight the potential of triazole derivatives in the development of new anticancer agents (Zaheer et al., 2021).

Antimicrobial and Antifungal Activities

Triazole compounds have also been synthesized and assessed for their antimicrobial and antifungal properties. The design and synthesis of new triazole derivatives have led to the discovery of compounds with significant activity against various microbial strains, underscoring the role of triazole derivatives in the development of new antimicrobial agents (Cui et al., 2002).

Analgesic Potential

The analgesic potential of triazole derivatives has been explored through the synthesis of benzylideneamino triazole–thione derivatives of flurbiprofen. These studies have reported the successful synthesis of derivatives with notable analgesic activity, suggesting the utility of triazole compounds in pain management research (Zaheer et al., 2021).

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of triazole compounds have provided insights into their chemical properties and potential applications. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its crystal structure determination have contributed to the understanding of the compound's antitumor activity and its potential as a lead compound in drug discovery (Hao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)14-7-9-17(10-8-14)24-13(3)18(22-23-24)19(25)21-16-6-4-5-15(20)11-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSHFCZVLSQZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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